Product packaging for (4-Formyl-3,5-dimethoxyphenyl)boronic acid(Cat. No.:CAS No. 2001080-85-7)

(4-Formyl-3,5-dimethoxyphenyl)boronic acid

Cat. No.: B1457786
CAS No.: 2001080-85-7
M. Wt: 209.99 g/mol
InChI Key: AMCMBLFQAZPIPI-UHFFFAOYSA-N
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Description

(4-Formyl-3,5-dimethoxyphenyl)boronic acid (CAS: 2001080-85-7) is an aromatic boronic acid derivative with the molecular formula C₉H₁₁BO₅ and a molecular weight of 209.99 g/mol . It features a formyl group (-CHO) at the para position and methoxy (-OCH₃) groups at the 3- and 5-positions on the benzene ring.

Key physicochemical properties include:

  • Solubility: Requires optimization in solvents like DMSO or ethanol, with heating (37°C) and sonication recommended for dissolution .
  • Stability: Solutions stored at -80°C retain integrity for 6 months, while -20°C storage limits viability to 1 month .
  • Purity: Commercial suppliers report >97% purity with validated analytical certificates (COA) and safety data sheets (SDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BO5 B1457786 (4-Formyl-3,5-dimethoxyphenyl)boronic acid CAS No. 2001080-85-7

Properties

IUPAC Name

(4-formyl-3,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMBLFQAZPIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(4-Formyl-3,5-dimethoxyphenyl)boronic acid plays a significant role in various biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can modulate gene expression by binding to DNA or RNA, thereby affecting the transcriptional and translational processes. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is generally stable under inert atmosphere and at temperatures between 2-8°C. Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for understanding the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical activity. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and signaling pathways. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (4-Formyl-3,5-dimethoxyphenyl)boronic acid, have been investigated for their anticancer properties. Research indicates that boronic compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that derivatives of boronic acids exhibit cytotoxic effects against prostate cancer cells (PC-3) and other cancer cell lines, demonstrating potential for therapeutic use in oncology .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Boronic acids have demonstrated effectiveness in inhibiting the growth of these microorganisms, which is particularly relevant given the rise of antibiotic-resistant strains . The structural characteristics of this compound enhance its interaction with microbial targets, thereby improving its efficacy as an antimicrobial agent.

Synthesis and Chemical Properties

2.1 Synthesis Techniques

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to achieve desired yields and purity levels .

2.2 Chemical Stability

Research has indicated that boronic acids exhibit a degree of stability in aqueous environments, making them suitable for biological applications where stability is crucial. The compound maintains its structural integrity during various assays, which is essential for both laboratory research and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Boronic Acids

Substituent Effects on Reactivity and Acidity

Boronic acids exhibit distinct reactivity and acidity depending on substituents. A comparison with structurally analogous compounds is summarized below:

Compound Name Substituents Molecular Formula pKa (approx.) Key Applications
(4-Formyl-3,5-dimethoxyphenyl)boronic acid -CHO (para), -OCH₃ (3,5) C₉H₁₁BO₅ ~8–9* Drug design, molecular probes
4-MCPBA (4-Methoxycarbonylphenylboronic acid) -COOCH₃ (para) C₈H₉BO₄ ~8.5–9.5 Glucose sensing, biomedical materials
3-AcPBA (3-Acrylamidophenylboronic acid) -CH₂CH₂CONH₂ (meta) C₉H₁₂BNO₃ ~8.8 Hydrogels, responsive polymers
4-Nitrophenylboronic acid -NO₂ (para) C₆H₆BNO₄ ~7.5 Oxidative conversion to nitrophenol
6-Hydroxynaphthalen-2-yl boronic acid -OH (6), fused naphthalene C₁₀H₉BO₃ ~7–8 Anticancer agents (in vitro)
Key Observations:
  • Steric Effects : The 3,5-dimethoxy groups may hinder binding in crowded molecular environments, unlike less substituted analogs like 4-MCPBA .
  • pKa Trends: Boronic acids with EWGs (e.g., -NO₂, -CHO) typically exhibit lower pKa values (~7–8), favoring boronate formation at physiological pH (~7.4). In contrast, electron-donating groups (e.g., -OCH₃) raise pKa, reducing reactivity under biological conditions .
Oxidative Conversion
  • 4-Nitrophenylboronic acid undergoes rapid oxidation by H₂O₂ to form 4-nitrophenol (rate constant: 0.0586 s⁻¹ at pH 11) . The target compound’s formyl group may similarly facilitate oxidation, though this remains untested.
Enzyme Inhibition
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity against triple-negative breast cancer cells (4T1), attributed to interactions with serine proteases or transcription factors .
  • 2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl boronic acid inhibits fungal histone deacetylase (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM) .

Preparation Methods

Direct Borylation of 4-Formyl-3,5-dimethoxyphenyl Precursors

One common approach is the direct borylation of a halogenated aromatic precursor (e.g., bromide or iodide) at the position where the boronic acid group is desired. This is typically achieved via palladium-catalyzed Suzuki-Miyaura coupling reactions or Miyaura borylation using bis(pinacolato)diboron reagents.

  • Typical Procedure:

    • Starting from 4-formyl-3,5-dimethoxyphenyl bromide or iodide, a palladium catalyst such as Pd(dppf)Cl2 is used.
    • Reaction with bis(pinacolato)diboron in the presence of a base (e.g., potassium acetate) in a solvent like dioxane or DMF under inert atmosphere.
    • The boronate ester intermediate is then hydrolyzed to the boronic acid under acidic or aqueous conditions.
  • Advantages:

    • High regioselectivity and yield (often 65–85%).
    • Mild reaction conditions preserve the formyl and methoxy groups.
    • Scalable for industrial or laboratory synthesis.

Formylation of Preformed Boronic Acid Derivatives

An alternative strategy involves first preparing the 3,5-dimethoxyphenylboronic acid and subsequently introducing the formyl group at the 4-position via electrophilic aromatic substitution methods such as the Duff reaction.

  • Duff Reaction:

    • Uses hexamethylenetetramine (HMTA) and acid to formylate activated aromatic rings.
    • This method allows introduction of the formyl group after boronic acid installation, avoiding potential incompatibilities during borylation.
  • Considerations:

    • Requires careful control to avoid over-formylation or side reactions.
    • May require purification steps to isolate isomerically pure product.

Multi-Step Synthesis via Protected Intermediates

For complex synthetic routes, protection of reactive groups (e.g., phenolic hydroxyls or amines) may be necessary to enable selective transformations.

  • Example:

    • Protection of phenolic hydroxyls as methyl ethers (already present as 3,5-dimethoxy groups).
    • Introduction of boronic acid via Suzuki coupling on halogenated intermediates.
    • Deprotection or further functionalization as needed.
  • This approach is often used in the synthesis of related heterocyclic compounds where the boronic acid moiety is a key building block.

Preparation Data Table

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 4-Formyl-3,5-dimethoxyphenyl bromide Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 80-100°C, inert atmosphere Boronate ester intermediate 65-85 Preserves formyl and methoxy groups
2 Boronate ester intermediate Acidic hydrolysis (HCl or aqueous acid) This compound >90 Conversion to boronic acid
3 3,5-Dimethoxyphenylboronic acid Duff reaction (HMTA, acid, heat) This compound Moderate Formylation post-borylation

Research Findings and Practical Notes

  • Scalability: The Suzuki coupling-based borylation method is scalable and reproducible without chromatography, making it suitable for industrial applications.
  • Purity: Commercially available products typically have purities above 97%, confirmed by quality control analyses.
  • Stability: The compound should be stored at 2-8°C or frozen (-20°C to -80°C) to prevent degradation; repeated freeze-thaw cycles should be avoided.
  • Solubility: Solubility varies depending on solvent; preparation of stock solutions requires careful solvent selection and sometimes mild heating or sonication to fully dissolve.
  • In Vivo Formulation: For biological applications, the compound can be formulated using DMSO master liquids combined with PEG300, Tween 80, and aqueous solvents to achieve clear solutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Formyl-3,5-dimethoxyphenyl)boronic acid

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